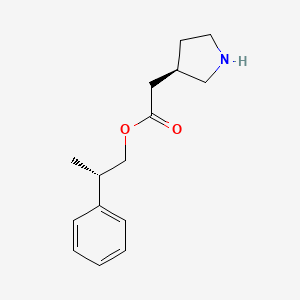![molecular formula C32H24ClN3O7 B12905528 7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- is a heterocyclic compound with significant applications in pharmaceutical chemistry. This compound is known for its unique structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One improved method starts with dimethyl malonate and proceeds through a seven-step synthesis to yield the target compound with an overall yield of 31% . Another method involves the use of ethyl cyanoacetate or isoxazole as starting materials, with 4-hydroxypyrrolo[2,3-d]pyrimidine serving as a common intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve the use of robust and scalable synthetic routes. For example, a method involving the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by a series of reactions to convert the intermediate products into the final compound, is commonly employed .
化学反応の分析
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction is facilitated by the presence of the chlorine atom, which can be replaced by other nucleophiles.
Electrophilic substitution: The compound can participate in electrophilic aromatic substitution reactions.
Suzuki coupling: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Electrophiles: Such as halogens for electrophilic substitution.
Palladium catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
科学的研究の応用
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure. It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Additionally, it is used in the development of Janus kinase (JAK) inhibitors, which have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
作用機序
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases, such as Janus kinase (JAK), by binding to the ATP-binding site of the enzyme. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects .
類似化合物との比較
Similar Compounds
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Oclacitinib: Used for treating allergic dermatitis in dogs.
Uniqueness
4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that make it a versatile intermediate in the synthesis of various kinase inhibitors. Its ability to undergo multiple types of chemical reactions and its role in disrupting key signaling pathways highlight its importance in pharmaceutical research and development .
特性
分子式 |
C32H24ClN3O7 |
|---|---|
分子量 |
598.0 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H24ClN3O7/c33-27-23-16-17-36(28(23)35-19-34-27)29-26(43-32(39)22-14-8-3-9-15-22)25(42-31(38)21-12-6-2-7-13-21)24(41-29)18-40-30(37)20-10-4-1-5-11-20/h1-17,19,24-26,29H,18H2/t24-,25-,26-,29-/m1/s1 |
InChIキー |
NLEQKXIHBDPVJP-GSTLAZBSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


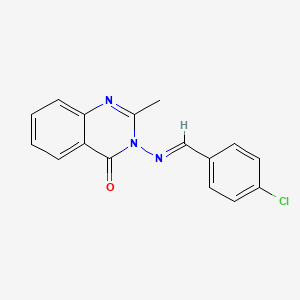
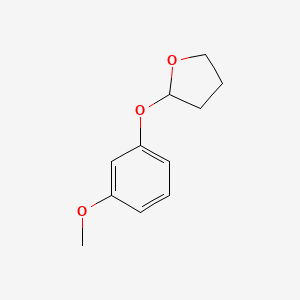

![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
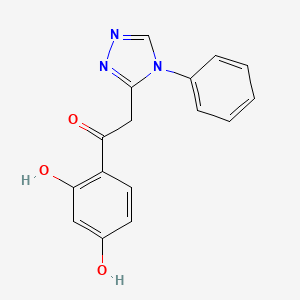
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
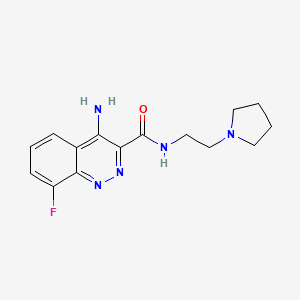
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
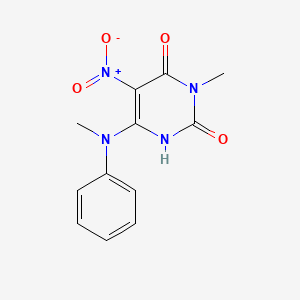
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
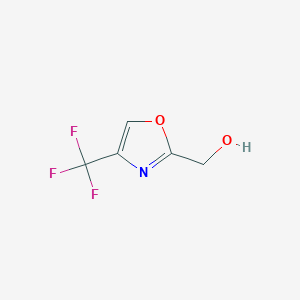
![Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12905515.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
